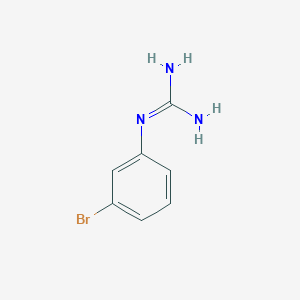

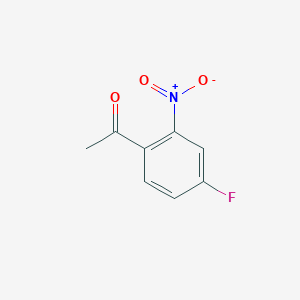

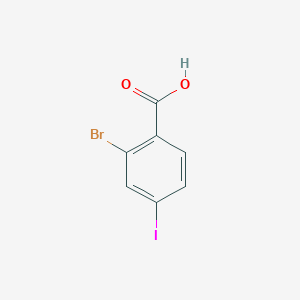

![molecular formula C20H33BO3 B1342421 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 251566-01-5](/img/structure/B1342421.png)

2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, also known as 2EHP-TMD, is an organic compound used in synthetic organic chemistry. It is a versatile reagent that has been used in a variety of syntheses, including the synthesis of polymers, pharmaceuticals, and specialty chemicals. The compound is a boronic acid derivative, containing a boron atom bound to two oxygen atoms and a phenyl group. It is a colorless, odorless solid that is soluble in organic solvents, making it an ideal reagent for synthetic organic chemistry.

科学的研究の応用

Benzoxaboroles in Organic Synthesis and Biological Activity

Benzoxaboroles, including derivatives similar to the specified compound, are known for their structural diversity and utility in organic synthesis. They serve as building blocks and protecting groups in the synthesis of complex molecules. Beyond their synthetic utility, certain benzoxaboroles exhibit significant biological activity, including antimicrobial, antiviral, and anti-inflammatory properties. Their ability to bind hydroxyl compounds also makes them valuable as molecular receptors for sugars and glycoconjugates, indicating potential applications in biochemical and medical research (Adamczyk-Woźniak et al., 2009).

Environmental Contaminants and Health Concerns

Some research has focused on the environmental and health impacts of certain chemical compounds used in industrial applications, including plasticizers like DEHP. While not directly related to the specific compound , this research underscores the importance of understanding the environmental and health implications of chemical compounds widely used in various industries. Studies on compounds like DEHP have raised concerns about their potential effects on human health, particularly in relation to reproductive health and development (Lagos-Cabré & Moreno, 2012). However, this area of research emphasizes the need for caution and further investigation into the use and disposal of chemical compounds, including benzoxaboroles and their derivatives.

Antioxidant Activity and Health Applications

Research on antioxidants and their implications across various fields highlights the importance of understanding chemical interactions and their potential benefits. Analytical methods used in determining antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC tests, provide insights into the antioxidant capacity of compounds. These methods are crucial for evaluating the health implications of chemical compounds, including those related to benzoxaboroles, and their potential in medical applications (Munteanu & Apetrei, 2021).

Safety and Hazards

作用機序

Target of Action

The primary target of this compound is the boronic ester-based dynamic covalent bonds formed between boronic acids and diols . These bonds are crucial in the formation of self-healing polymers and hydrogels .

Mode of Action

The compound interacts with its targets by forming reversible boron-oxygen (B-O) bonds . These bonds are dynamic and can induce internal reorganization in the chemical/physical structure in response to changes in biological signals and biomaterials .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of self-healing polymers and hydrogels . The reversible B-O bonds formed by the compound play a significant role in these pathways, contributing to the self-healing properties of the polymers and hydrogels .

Pharmacokinetics

It’s known that the compound has amolecular weight of 127.98 and a density of 0.882 g/mL at 25°C . Its boiling point is 42-43°C at 50 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The compound’s action results in the formation of self-healing polymers and hydrogels . These materials can relieve external stress and restore their original mechanical properties after extreme damage . They have several technological applications, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and humidity . For instance, the compound is air-sensitive and hygroscopic, suggesting that it should be stored in a dry environment . Its boiling point also suggests that it may be sensitive to high temperatures .

生化学分析

Biochemical Properties

2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of self-healing polymers and hydrogels . The compound interacts with enzymes such as oxidoreductases and transferases, which facilitate the formation and cleavage of boron-oxygen bonds. Additionally, it can bind to proteins containing serine or threonine residues, forming stable complexes that can modulate protein function.

Cellular Effects

In cellular systems, this compound influences various cellular processes. It has been observed to affect cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism . The compound can induce changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For example, the compound can inhibit the activity of serine proteases by forming a covalent bond with the active site serine residue. Additionally, it can activate certain kinases by stabilizing their active conformations, leading to enhanced phosphorylation of target proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function . The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods. Long-term exposure to the compound has been shown to result in sustained changes in gene expression and cellular metabolism, indicating its potential for use in chronic treatments.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage . At low doses, the compound exhibits beneficial effects on cellular function and metabolism, while higher doses can lead to toxic effects, including oxidative stress and apoptosis. The threshold for these adverse effects varies depending on the specific animal model and the route of administration.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes that catalyze the formation and cleavage of boron-oxygen bonds . These interactions can affect the levels of various metabolites and alter metabolic flux, leading to changes in cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins, facilitating its distribution to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins.

特性

IUPAC Name |

2-[4-(2-ethylhexoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33BO3/c1-7-9-10-16(8-2)15-22-18-13-11-17(12-14-18)21-23-19(3,4)20(5,6)24-21/h11-14,16H,7-10,15H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBGPHMLWLSONG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(CC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609019 |

Source

|

| Record name | 2-{4-[(2-Ethylhexyl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

251566-01-5 |

Source

|

| Record name | 2-{4-[(2-Ethylhexyl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

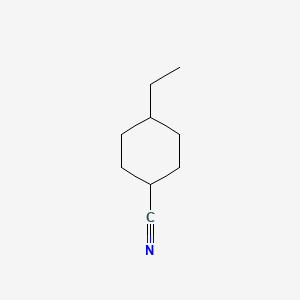

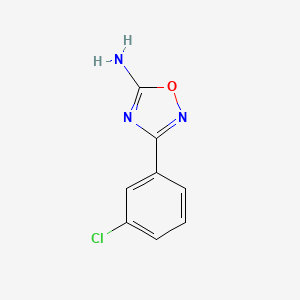

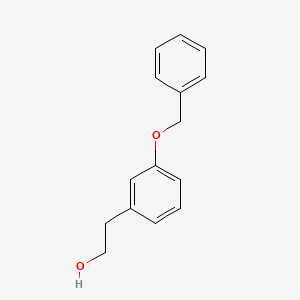

![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)